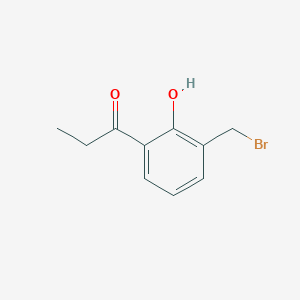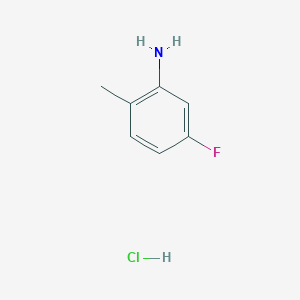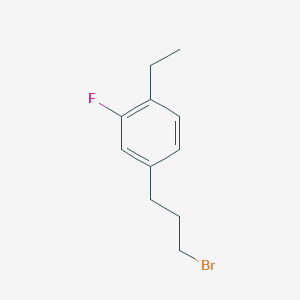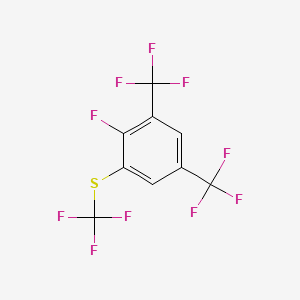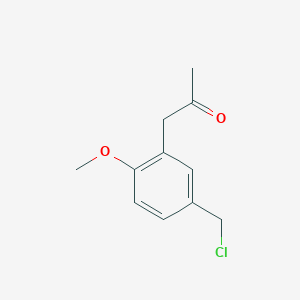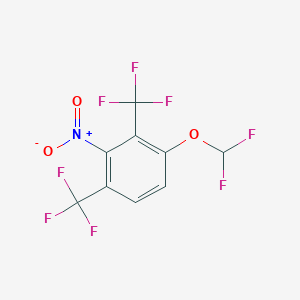
(1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol is a compound that features a cyclopropyl group attached to a methanol moiety, with a pyrrole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with a pyrrole derivative under specific conditions. One common method involves the use of a base to deprotonate the cyclopropylmethanol, followed by nucleophilic substitution with a pyrrole derivative . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process .
化学反应分析
Types of Reactions
(1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as halides or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopropylcarboxylic acid, while reduction can yield cyclopropylmethanol derivatives .
科学研究应用
Chemistry
In chemistry, (1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical studies .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The presence of the pyrrole ring system is known to confer various biological activities, including antimicrobial and anticancer properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other high-performance applications .
作用机制
The mechanism of action of (1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pyrrole ring system is known to interact with nucleophilic sites on proteins and nucleic acids, affecting their function and stability .
相似化合物的比较
Similar Compounds
(1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
The uniqueness of (1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol lies in its combination of a cyclopropyl group with a pyrrole ring system and a hydroxyl group. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications .
属性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC 名称 |
[1-(2,5-dihydropyrrol-1-ylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H15NO/c11-8-9(3-4-9)7-10-5-1-2-6-10/h1-2,11H,3-8H2 |
InChI 键 |
CNDCQSCOLFBSFY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CN2CC=CC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate](/img/structure/B14064612.png)
